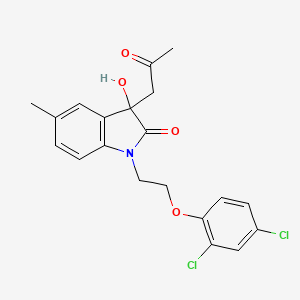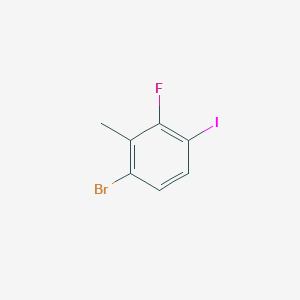
3-(2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a chemical compound characterized by the presence of multiple heterocyclic rings and various functional groups. It belongs to a class of compounds often explored for their diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Here’s a general outline:
Formation of 1,3,4-Thiadiazole: : The synthesis usually starts with the formation of the 1,3,4-thiadiazole ring through the cyclization of thiosemicarbazide with an appropriate carboxylic acid or ester.
Preparation of Piperidine Derivative: : The 1,3,4-thiadiazole is then reacted with a chlorinated piperidine derivative to form the 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine core.
Pyrimidinone Formation: : Finally, this intermediate is linked with a pyrimidinone derivative through a condensation reaction involving the 2-oxoethyl bridge.
Industrial Production Methods
While specific industrial production methods can vary, they generally optimize the above steps for scalability. This involves using catalytic agents to increase yields, solvent systems that are cost-effective and easy to recycle, and reaction conditions that minimize impurities.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Formation of sulfoxides or sulfones on the thiadiazole ring.
Reduction: : Hydrogenation of the piperidine ring.
Substitution: : Nucleophilic substitution on the pyrimidinone moiety.
Common Reagents and Conditions
Oxidation: : Often employs hydrogen peroxide or peracids.
Reduction: : Typically involves catalytic hydrogenation with Pd/C or similar catalysts.
Substitution: : Utilizes halogenating agents like thionyl chloride or nucleophiles such as amines.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Generates reduced piperidine derivatives.
Substitution: : Leads to a variety of substituted pyrimidinones.
科学的研究の応用
3-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one has broad scientific research applications:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine: : Explored for therapeutic potential, particularly in diseases where similar structures have shown efficacy.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which this compound exerts its effects typically involves:
Molecular Targets: : Binding to specific proteins or enzymes, modulating their activity.
Pathways: : Interference with cellular pathways, such as signal transduction or metabolic processes.
類似化合物との比較
Unique Features
This compound stands out due to its combination of a 1,3,4-thiadiazole ring with a piperidine and pyrimidinone scaffold, offering a unique set of properties that are not commonly seen in similar compounds.
List of Similar Compounds
3-(2-(4-(1,2,3-Thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
2-(4-((1,3,4-Oxadiazol-2-yl)oxy)piperidin-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
Each of these has its own set of chemical and biological properties, making them useful for various scientific and industrial purposes.
That should cover the compound comprehensively. What do you think?
特性
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-11(2)16-8-20(14(10)22)7-13(21)19-5-3-12(4-6-19)23-15-18-17-9-24-15/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJUDTQSBIIFBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)OC3=NN=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2356312.png)
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2356314.png)
![Benzo[d]thiazol-2-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2356318.png)
![1-tert-butyl-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2356319.png)




![N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356326.png)

![N-(4-chlorophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2356330.png)

![Tert-butyl 5-oxa-2,9-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2356334.png)
